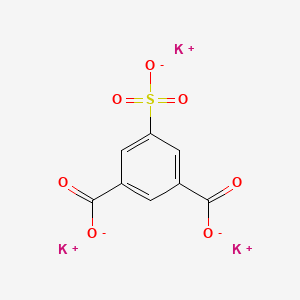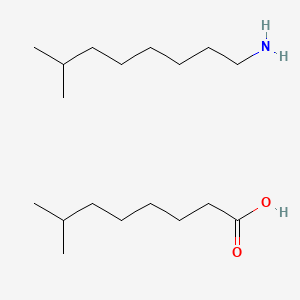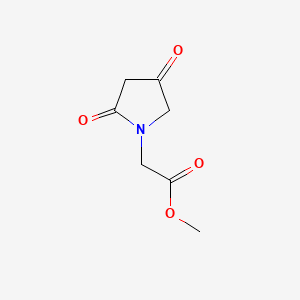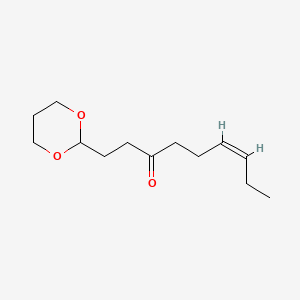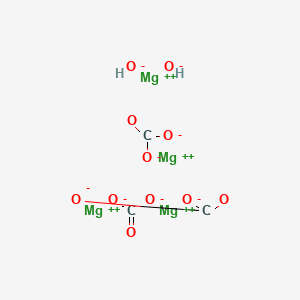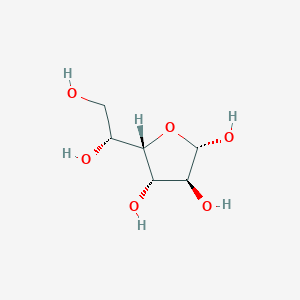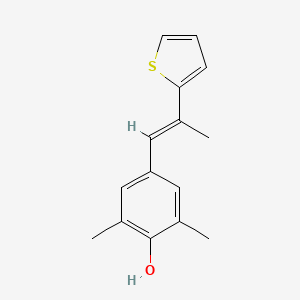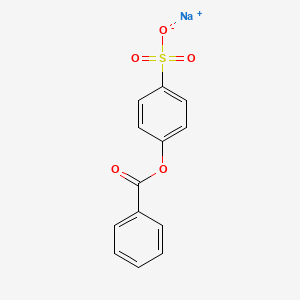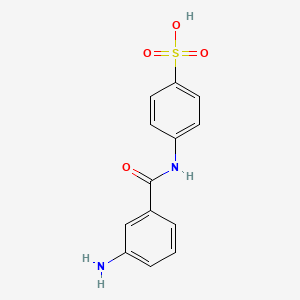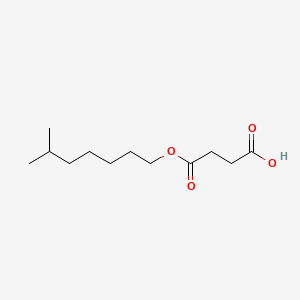
Isooctyl hydrogen succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl hydrogen succinate, also known as 4-[(6-methylheptyl)oxy]-4-oxobutanoic acid, is an organic compound with the molecular formula C12H22O4. It is a monoester of butanedioic acid and isooctyl alcohol. This compound is notable for its applications in various fields, including chromatography and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isooctyl hydrogen succinate can be synthesized through the esterification of butanedioic acid with isooctyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where butanedioic acid and isooctyl alcohol are continuously fed into the reactor, and the esterified product is continuously removed. The use of high-efficiency distillation columns helps in the separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isooctyl hydrogen succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid and isooctyl alcohol.
Oxidation: Under oxidative conditions, the isooctyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the succinate moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Butanedioic acid and isooctyl alcohol.
Oxidation: Isooctanoic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Isooctyl hydrogen succinate has diverse applications in scientific research:
Chromatography: It is used in high-performance liquid chromatography (HPLC) as a standard for calibration and separation processes.
Pharmacokinetics: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industrial Applications: It is employed in the synthesis of various industrial chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of isooctyl hydrogen succinate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic processes.
Signal Transduction: this compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules
Comparaison Avec Des Composés Similaires
Isooctyl acetate: An ester of acetic acid and isooctyl alcohol, used as a solvent and in fragrances.
Isooctyl palmitate: An ester of palmitic acid and isooctyl alcohol, used in cosmetics and personal care products.
Uniqueness: Isooctyl hydrogen succinate is unique due to its specific ester linkage with butanedioic acid, which imparts distinct chemical and physical properties. Its applications in chromatography and pharmacokinetics set it apart from other similar compounds .
Propriétés
Numéro CAS |
94248-72-3 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
4-(6-methylheptoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14) |
Clé InChI |
QDHAMQZZWGKACC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


